An In-depth Technical Guide to 1-Bromo-4-(2-bromoethyl)benzene (CAS Number 1746-28-7)
An In-depth Technical Guide to 1-Bromo-4-(2-bromoethyl)benzene (CAS Number 1746-28-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(2-bromoethyl)benzene, with the CAS number 1746-28-7, is a disubstituted aromatic compound featuring two bromine atoms at different positions on a benzene ring with an ethyl substituent. This molecule serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the differential reactivity of the two carbon-bromine bonds: a more reactive benzylic bromide and a less reactive aryl bromide. This allows for selective, stepwise functionalization, making it a valuable precursor for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and representative experimental protocols.
Physicochemical Properties
The following table summarizes the known physicochemical properties of 1-Bromo-4-(2-bromoethyl)benzene. It is important to note that a definitive melting point is not consistently reported, with some sources describing it as a liquid or a low-melting solid.
| Property | Value | Source(s) |
| CAS Number | 1746-28-7 | [1] |
| Molecular Formula | C₈H₈Br₂ | [2] |
| Molecular Weight | 263.96 g/mol | [2] |
| Boiling Point | 97-98.5 °C at 1 mmHg | [2] |
| Density | 1.7272 g/mL at 25 °C | [2] |
| Refractive Index | n²⁰/D 1.5954 | [2] |
| Physical State | Liquid or Low Melting Solid | [2] |
| Solubility | Insoluble in water. Soluble in organic solvents such as acetonitrile, chloroform, and dichloromethane. | [2] |
Synthesis and Purification
The synthesis of 1-Bromo-4-(2-bromoethyl)benzene can be achieved from commercially available precursors. A common synthetic route involves the bromination of 4-bromophenylethanol.
Representative Synthesis Protocol: Bromination of 4-Bromophenylethanol
This protocol is a representative method for the synthesis of 1-Bromo-4-(2-bromoethyl)benzene from 2-(4-bromophenyl)ethan-1-ol.
Materials:
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2-(4-bromophenyl)ethan-1-ol
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Phosphorus tribromide (PBr₃)
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Anhydrous diethyl ether or dichloromethane
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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In a fume hood, dissolve 2-(4-bromophenyl)ethan-1-ol (1.0 equivalent) in anhydrous diethyl ether or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution in an ice bath to 0 °C.
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Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture back to 0 °C and slowly quench the reaction by the addition of water.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude 1-Bromo-4-(2-bromoethyl)benzene can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system, such as a gradient of ethyl acetate in hexanes.
Caption: Workflow for the synthesis and purification of 1-Bromo-4-(2-bromoethyl)benzene.
Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (AA'BB' system) in the range of δ 7.0-7.6 ppm. Two triplets in the aliphatic region (δ 3.0-3.8 ppm), corresponding to the two CH₂ groups of the bromoethyl chain. |
| ¹³C NMR | Six aromatic carbon signals, with the carbon attached to the bromine being the most downfield. Two aliphatic carbon signals. |
| Mass Spec. | A molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio). Fragmentation would likely involve the loss of a bromine atom and cleavage of the ethyl chain. |
| IR | C-H stretching (aromatic) ~3000-3100 cm⁻¹, C-H stretching (aliphatic) ~2850-3000 cm⁻¹, C=C stretching (aromatic) ~1400-1600 cm⁻¹, and C-Br stretching in the fingerprint region. |
Reactivity and Applications
The synthetic utility of 1-Bromo-4-(2-bromoethyl)benzene lies in the differential reactivity of its two bromine atoms. The benzylic bromine is significantly more reactive towards nucleophilic substitution than the aryl bromide. This allows for selective functionalization at the ethyl side chain. The aryl bromide, on the other hand, is amenable to various palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution
The benzylic bromine can be displaced by a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups.
Representative Protocol: Reaction with a Primary Amine
This protocol describes a general procedure for the N-alkylation of a primary amine with 1-Bromo-4-(2-bromoethyl)benzene.
Materials:
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1-Bromo-4-(2-bromoethyl)benzene
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Primary amine (e.g., benzylamine)
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Potassium carbonate (K₂CO₃) or another suitable base
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Acetonitrile or Dimethylformamide (DMF)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
Procedure:
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To a round-bottom flask, add 1-Bromo-4-(2-bromoethyl)benzene (1.0 equivalent), the primary amine (1.1 equivalents), and potassium carbonate (2.0 equivalents).
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Add acetonitrile or DMF as the solvent.
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Heat the reaction mixture to 80 °C and stir for 12-24 hours.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon bonds.
Representative Protocol: Suzuki Coupling
This protocol provides a general procedure for the Suzuki coupling of the aryl bromide moiety of 1-Bromo-4-(2-bromoethyl)benzene with an arylboronic acid.
Materials:
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1-Bromo-4-(2-bromoethyl)benzene
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Arylboronic acid (e.g., phenylboronic acid)
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Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
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Base (e.g., K₂CO₃ or Cs₂CO₃)
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Solvent system (e.g., toluene/water or dioxane/water)
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Schlenk flask or sealed tube
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Magnetic stirrer and stir bar
Procedure:
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In a Schlenk flask, combine 1-Bromo-4-(2-bromoethyl)benzene (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
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Add the palladium catalyst (0.02-0.05 equivalents).
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add the degassed solvent system.
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Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
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Monitor the reaction progress by TLC or GC-MS.
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After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
Caption: Differential reactivity of the two bromine atoms in 1-Bromo-4-(2-bromoethyl)benzene.
Safety Information
1-Bromo-4-(2-bromoethyl)benzene should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is classified as harmful if swallowed and may cause skin and eye irritation. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Bromo-4-(2-bromoethyl)benzene is a valuable and versatile intermediate in organic synthesis. Its key feature is the presence of two bromine atoms with distinct reactivities, which allows for selective and sequential functionalization. This property makes it an attractive starting material for the synthesis of a wide range of complex molecules for applications in drug discovery and materials science. While detailed experimental and spectroscopic data for this specific compound are not widely published, this guide provides a comprehensive overview of its properties and reactivity based on available information and analogous compounds, offering a solid foundation for its use in research and development.
